N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide
Description
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and chemical research. This compound features a unique structure that combines an indene moiety with a thiazole ring, making it a subject of study for its chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(15-5-2-8-22-10-15)20-18-19-16(11-23-18)14-7-6-12-3-1-4-13(12)9-14/h6-7,9,11,15H,1-5,8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTMWXJWWPPRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide typically involves multiple steps, starting with the preparation of the indene and thiazole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a pharmaceutical agent, particularly in the treatment of circadian rhythm disorders due to its ability to stabilize the CLOCK:BMAL1 interaction . Additionally, it may have applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as the CLOCK:BMAL1 complex. By stabilizing this interaction, the compound can modulate circadian rhythms, which has implications for treating related disorders . The pathways involved in this mechanism are still under investigation, but the compound’s ability to bind to and stabilize protein complexes is a key aspect of its activity .
Comparison with Similar Compounds
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]oxane-3-carboxamide can be compared to other compounds with similar structures, such as indole derivatives and other thiazole-containing molecules. What sets this compound apart is its unique combination of an indene moiety with a thiazole ring, which imparts distinct chemical and biological properties . Similar compounds include N-(2,3-dihydro-1H-inden-5-yl)acetamide and various indole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
